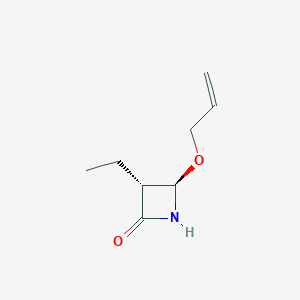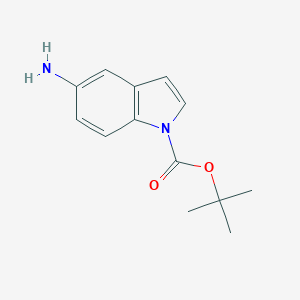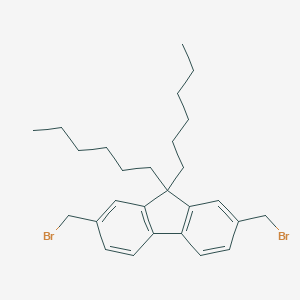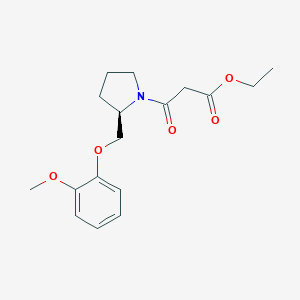
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-, commonly known as R-Mephenytoin, is a chiral drug that is used as an anticonvulsant and anti-arrhythmic agent. It is a prodrug that is metabolized by the liver enzyme CYP2C19 to its active form, N-desmethylmephenytoin. R-Mephenytoin has been extensively studied for its pharmacological properties and has found applications in scientific research.
Mécanisme D'action
R-Mephenytoin exerts its pharmacological effects by blocking voltage-gated sodium channels in neurons, thereby reducing the excitability of neurons. It also inhibits the activity of the CYP2C19 enzyme, which is responsible for its metabolism. The active metabolite, N-desmethylmephenytoin, has a longer half-life than the parent drug and is responsible for most of its pharmacological effects.
Effets Biochimiques Et Physiologiques
R-Mephenytoin has been shown to have anti-convulsant, anti-arrhythmic, and analgesic effects in animal models. It also exhibits sedative properties and has been used as a hypnotic agent. R-Mephenytoin has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to be effective in treating arrhythmias in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
R-Mephenytoin is a useful tool for studying the pharmacology of CYP2C19 and its genetic polymorphisms. It is also a useful probe drug for assessing drug interactions involving CYP2C19. However, the drug has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics. The drug also exhibits toxicity at high doses, which can limit its use in animal studies.
Orientations Futures
There are several areas of future research for R-Mephenytoin. One area is the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity. R-Mephenytoin can be used as a probe drug to assess the activity of CYP2C19 in different populations and to study the effects of genetic polymorphisms on drug metabolism. Another area of future research is the development of more stable and soluble formulations of R-Mephenytoin, which can improve its bioavailability and pharmacokinetics. Finally, R-Mephenytoin can be used as a tool for studying the pharmacology of voltage-gated sodium channels and their role in neurological disorders.
Méthodes De Synthèse
R-Mephenytoin can be synthesized using a variety of methods. One of the commonly used methods is the condensation of 2-methoxyphenol with ethyl 2-bromoacetoacetate, followed by the reaction with pyrrolidine and reduction with sodium borohydride. The resulting product is then esterified with methoxyphenylacetic acid to obtain R-Mephenytoin.
Applications De Recherche Scientifique
R-Mephenytoin has been widely used in scientific research for its pharmacological properties. It has been studied for its anti-convulsant, anti-arrhythmic, and analgesic effects. R-Mephenytoin has also been used as a probe drug to assess the activity of CYP2C19, a liver enzyme responsible for its metabolism. The drug has been used to study the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity.
Propriétés
Numéro CAS |
161364-85-8 |
|---|---|
Nom du produit |
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)- |
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m1/s1 |
Clé InChI |
OONSDZRZWIDGCB-CYBMUJFWSA-N |
SMILES isomérique |
CCOC(=O)CC(=O)N1CCC[C@@H]1COC2=CC=CC=C2OC |
SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
SMILES canonique |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Autres numéros CAS |
161364-85-8 |
Synonymes |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



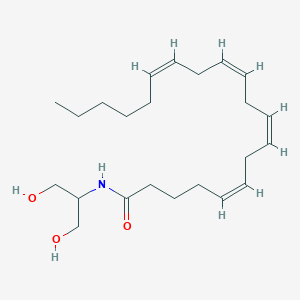
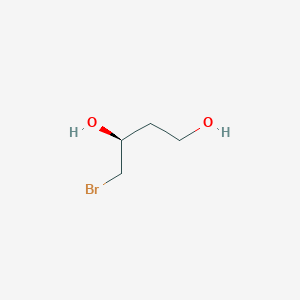
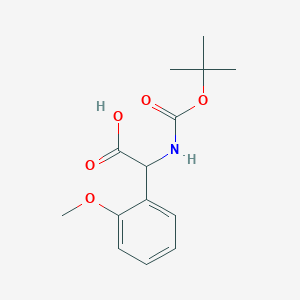

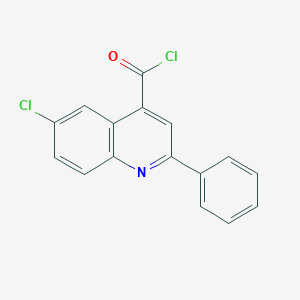

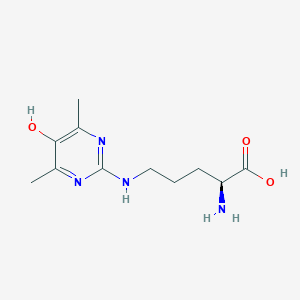
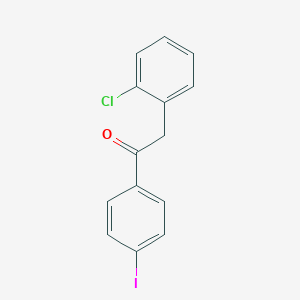
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)

